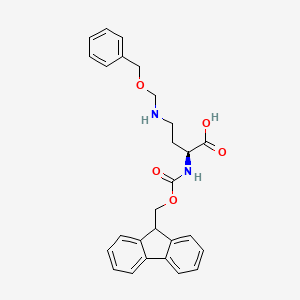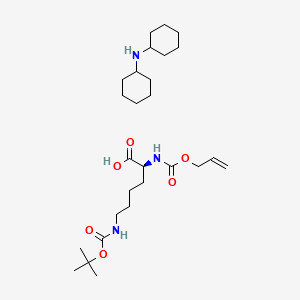
Fmoc-N-Me-Glu(OtBu)-OH
Descripción general
Descripción
Fmoc-N-Me-Glu(OtBu)-OH is a versatile amino acid derivative that has a wide range of applications in organic synthesis and biochemical research. It is a protected form of the amino acid glutamic acid and is used for the synthesis of peptides and other compounds. The Fmoc group is a protecting group for the amino acid, and the OtBu group is an ester protecting group. Fmoc-N-Me-Glu(OtBu)-OH is an important reagent in peptide synthesis and has been the subject of numerous scientific research studies.
Aplicaciones Científicas De Investigación
Formation of Self-assembled Structures : Fmoc-Glu(OtBu)-OH, a closely related compound, has been shown to form self-assembled structures under different conditions such as concentration, temperature, and pH. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Use in Peptide Synthesis : Fmoc-protected amino acids, including derivatives similar to Fmoc-N-Me-Glu(OtBu)-OH, have been utilized in the synthesis of cyclic peptides and other complex peptide structures. These have implications for creating artificial receptors and exploring biochemical interactions (Billing & Nilsson, 2005).
Applications in Solid-Phase Peptide Synthesis : The compound has been used in Fmoc/solid-phase peptide synthesis. It plays a role in creating peptides with specific structural or functional properties (Perich, 2009).
Resolution of Enantiomers : In analytical chemistry, derivatives of Fmoc-Asp(OtBu)-OH have been used in capillary zone electrophoresis for the resolution of enantiomers, highlighting its role in analytical methodologies (Wu Hong-li, 2005).
Synthesis of Unnatural Amino Acids : Fmoc-Asp(OtBu)-OH and related compounds have been used in the synthesis of various non-natural amino acids, expanding the possibilities in peptide chemistry (Hamze et al., 2003).
Drug Delivery Applications : Some studies have explored the use of Fmoc-Glu(OtBu)-OH in creating drug delivery systems, such as conjugating therapeutic agents to adenovirus vectors for targeted cancer therapy (Shan et al., 2012).
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUASVBQADLDRO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Glu(OtBu)-OH | |
CAS RN |
200616-40-6 | |
| Record name | 200616-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















